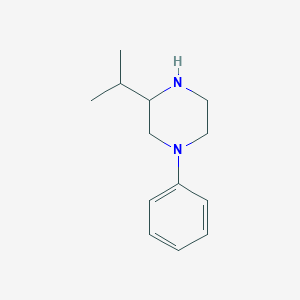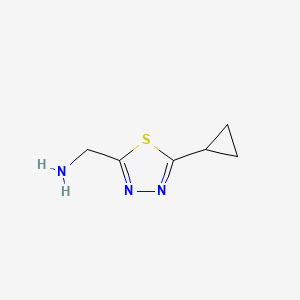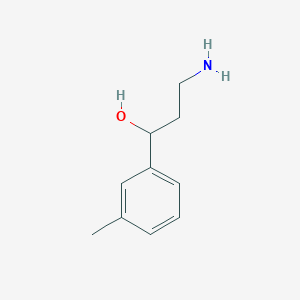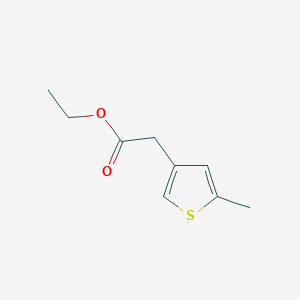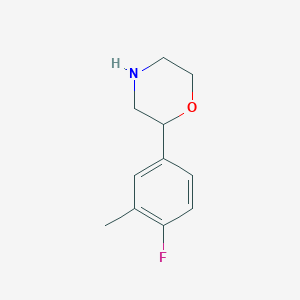![molecular formula C12H15BrN2O B1376818 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone CAS No. 1316225-89-4](/img/structure/B1376818.png)
1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone
Descripción general
Descripción
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone, commonly known as 1-BPEP, is a synthetic organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyridinium family and is composed of a bromine atom, a piperidine ring, and an ethanone group. It has been studied for its potential medicinal applications, as well as its ability to act as an enzyme inhibitor.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : Some research focuses on the synthesis of compounds related to 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone using different chemical reactions and conditions. For instance, Govindhan et al. (2017) detailed the synthesis of a similar compound using a click chemistry approach, which included spectroscopic characterization and thermal stability analysis (Govindhan et al., 2017).
Crystal Structure Analysis : The analysis of crystal structures and intermolecular interactions is another area of interest. Studies like that of Balderson et al. (2007) have analyzed hydrogen-bonding patterns in compounds related to 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone (Balderson et al., 2007).
Biological Activities
Antibacterial Activity : Several studies have been conducted to evaluate the antibacterial properties of compounds similar to 1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone. For example, Merugu et al. (2010) synthesized compounds with piperidine nuclei and assessed their antibacterial activity (Merugu et al., 2010).
Antimicrobial Activity : The antimicrobial potential of such compounds has also been a focus. Bhasker et al. (2018) synthesized novel derivatives and tested them for antimicrobial activity, providing insights into potential medical applications (Bhasker et al., 2018).
Antileukemic Activity : Studies like that of Vinaya et al. (2012) have explored the antileukemic properties of piperidin-1-yl ethanone derivatives, contributing to potential cancer treatment research (Vinaya et al., 2012).
Wound-Healing Potential : The wound-healing capabilities of related compounds have been investigated. For example, Vinaya et al. (2009) evaluated the in vivo wound-healing potential of certain derivatives, showing significant effects (Vinaya et al., 2009).
Direcciones Futuras
Given the limited information available on “1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone”, future research could focus on its synthesis, characterization, and potential applications. Piperidones and their derivatives are of significant interest due to their unique biochemical properties and potential applications in various fields .
Propiedades
IUPAC Name |
1-[3-(6-bromopyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-4-10(8-15)11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCOSMYJQSPRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



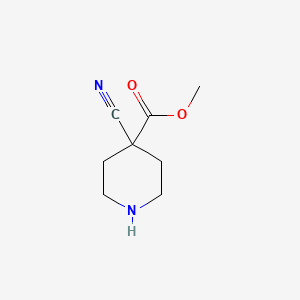
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
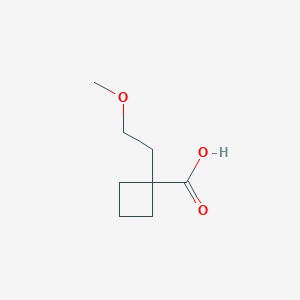
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

